Mestanolone, also known as 17α-methyldihydrotestosterone, is a synthetic anabolic-androgenic steroid (AAS). [, , , , , ] It is a derivative of dihydrotestosterone (DHT), a naturally occurring AAS. [] While primarily known for its historical use in humans as an anabolic agent and in the treatment of female breast cancer, mestanolone has found applications in various scientific research areas, particularly in aquaculture and analytical chemistry. [, , ]
Mestanolone can be synthesized through multiple methods, primarily involving the oxidation of 17β-methylandrostan-3β,17β-diol. A notable synthetic route includes the following steps:
Mestanolone's structure features a steroid backbone typical of anabolic steroids. Its molecular structure can be characterized by the following data:
Spectroscopic analysis reveals:
Mestanolone participates in various chemical reactions that modify its structure for different applications:
Mestanolone exerts its anabolic effects primarily through interaction with androgen receptors in muscle tissues. This interaction promotes protein synthesis, leading to increased muscle mass and strength. The mechanism involves:
The high purity levels achieved during synthesis ensure that mestanolone maintains its efficacy in therapeutic applications .
Mestanolone has several scientific uses:
Mestanolone (17α-methyl-4,5α-dihydrotestosterone) was first synthesized in 1935 through the oxidation of 17β-methylandrostan-3β,17β-diol, alongside methyltestosterone and methandriol [1] [6]. This landmark work by Ruzicka et al. established the foundational synthetic route for 17α-alkylated steroids, designed to confer oral bioavailability by sterically impeding first-pass hepatic metabolism. The critical structural distinction between mestanolone and its natural counterpart dihydrotestosterone (DHT) lies in the introduction of the C17α-methyl group, which prevents rapid metabolic inactivation while preserving potent androgenic activity [1] [4]. Early industrial-scale synthesis in the 1950s by Roussel leveraged this pathway, yielding mestanolone under brand names including Androstalone and Ermalone. These processes typically employed chemical catalysts (e.g., chromium trioxide) for oxidation steps and required rigorous purification to isolate the desired 5α-reduced isomer [1] [4].
A significant advancement emerged with the application of Grignard reactions for C17 alkylation, as reflected in modern patent CN107312051A [4]. This method involves:
Table 1: Key Historical Milestones in Mestanolone Synthesis
Year | Development | Methodological Innovation | Reference Source |
---|---|---|---|
1935 | Initial synthesis | Oxidation of 17β-methylandrostan-3β,17β-diol | Ruzicka et al. [1] [6] |
1950s | Industrial production | Catalytic oxidation & crystallization | Roussel process [1] |
2017 | Grignard-mediated alkylation | Methylmagnesium halide addition & HPLC purification | Patent CN107312051A [4] |
This evolution from stoichiometric oxidations to organometallic chemistry underscores a shift toward regioselective modification and improved yield (≥85% in modern routes) [4]. However, early methods faced limitations in stereochemical control, particularly in avoiding 5β-reduction byproducts that exhibit diminished androgenic activity [1].
Microbial biotransformation has emerged as a powerful tool for the regioselective and stereospecific modification of mestanolone, leveraging the enzymatic machinery of fungi to introduce functional groups inaccessible via conventional synthetic chemistry. Macrophomina phaseolina (KUCC730) and Cunninghamella blakesleeana (ATCC8688A) have proven particularly effective in generating structurally diverse mestanolone derivatives through oxidative and reductive transformations [2] [3] [5].
The biotransformation process involves:
These transformations are catalyzed primarily by fungal cytochrome P450 monooxygenases, which enable site-specific oxidations at electron-rich steroidal positions. Key reactions observed include:
Table 2: Microbial Transformation Systems for Mestanolone
Fungal Strain | Transformation Conditions | Major Reaction Types | Metabolite Yield Range |
---|---|---|---|
Macrophomina phaseolina | 50 flasks, 25±2°C, 12 days, rotary shaker | 11-Oxidation, 14α-Hydroxylation, Δ¹-Dehydrogenation | 0.9–5.6% (9–56 mg) [3] [5] |
Cunninghamella blakesleeana | 40 flasks, 27°C, 12 days | 1β-Hydroxylation, 9α-Hydroxylation, 11α-Hydroxylation | 1.4–1.8% (7–9.2 mg) [3] [5] |
Notably, M. phaseolina preferentially catalyzes carbonyl oxidation at C3/C11 and allylic hydroxylation, while C. blakesleeana facilitates stereospecific hydroxylation at aliphatic carbons (C1β, C9α) [2] [9]. The 17α-methyl group remains intact during biotransformation, confirming its metabolic stability compared to non-methylated analogs [5].
Seven novel metabolites (2–8) were isolated from mestanolone biotransformation, five of which (2–4, 7, 8) represent previously unreported chemical entities [2] [5]. Structural elucidation via NMR, HR-MS, and X-ray crystallography revealed remarkable regiochemical divergence between the two fungal species:
17β-Hydroxy-17α-methyl-5α-androstan-1,14-diene-3,11-dione (4): Combines Δ¹⁴ unsaturation with C3/C11-diketo system (0.3% yield) [5]
C. blakesleeana metabolites:
Stereochemical outcomes are governed by enzyme-substrate binding geometry. For instance, 1β-hydroxylation in metabolite 8 arises from α-face enzymatic attack, while 9α-hydroxylation in metabolite 7 results from β-face approach on the steroidal skeleton [9]. The rigidity of the 5α-androstane conformation forces hydroxyl groups into axial orientations (e.g., 1β-OH in 8), contrasting with flexible 5β-reduced steroids where equatorial products dominate [5].
Table 3: Cytotoxic Activities of Mestanolone and Select Metabolites
Compound | Structure | HeLa IC₅₀ (μM) | Selectivity vs. 3T3/H460 |
---|---|---|---|
Mestanolone (1) | Parent compound | 27.6 ± 1.1 | Non-cytotoxic [2] |
17β-Hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione (2) | Δ¹, 11-keto | 19.2 ± 2.9 | Non-cytotoxic [5] |
11β,17β-Dihydroxy-17α-methyl-5α-androstan-1-ene-3-one (6) | 11β-OH, Δ¹, 3-keto | 12.8 ± 0.6 | Non-cytotoxic [2] [5] |
Metabolite 6 demonstrated the most potent anti-proliferative activity against HeLa cells (cervical carcinoma), with IC₅₀ = 12.8 μM—a 2.2-fold enhancement over mestanolone [2] [5]. Structure-activity analysis reveals:
All metabolites were inactive against H460 (lung carcinoma) and 3T3 (fibroblast) cell lines, indicating tissue-selective cytotoxicity [5]. The absence of immunomodulatory effects in all derivatives further suggests direct antiproliferative mechanisms [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7